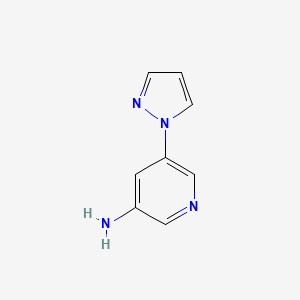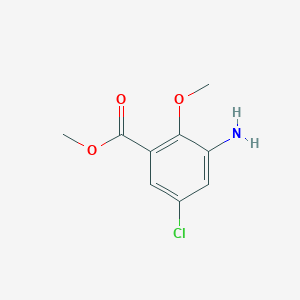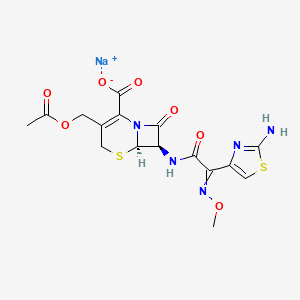
1,1-dibromo-2-methyl-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,2-Dibromo-2-methylpropane can be synthesized through the bromination of isobutene. The reaction typically involves the addition of bromine (Br2) to isobutene (C4H8) under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The bromine adds across the double bond of isobutene, resulting in the formation of 1,2-Dibromo-2-methylpropane.
Chemical Reactions Analysis
1,2-Dibromo-2-methylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, 1,2-Dibromo-2-methylpropane can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of isobutene.
Reduction Reactions: It can be reduced to form hydrocarbons. For instance, catalytic hydrogenation can convert 1,2-Dibromo-2-methylpropane to isobutane.
Scientific Research Applications
1,2-Dibromo-2-methylpropane has been used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds. Its reactivity makes it useful in the preparation of complex molecules.
Material Science: It is used in the development of new materials, particularly in the synthesis of polymers and resins.
Biological Studies: It has been used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophiles in biological systems.
Industrial Applications: It is used in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-2-methylpropane involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows it to participate in various chemical reactions, including substitution and elimination reactions. In biological systems, it can modify proteins and enzymes by reacting with nucleophilic amino acid residues.
Comparison with Similar Compounds
1,2-Dibromo-2-methylpropane can be compared with other brominated organic compounds such as:
1,2-Dibromoethane: Similar to 1,2-Dibromo-2-methylpropane, it undergoes nucleophilic substitution and elimination reactions. 1,2-Dibromoethane is more commonly used as a fumigant and in leaded gasoline.
1,2-Dibromopropane: This compound also undergoes similar chemical reactions but has different physical properties and applications. It is used in organic synthesis and as a solvent.
1,2-Dibromo-2-methylpropane is unique due to its specific structure and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C4H8Br2 |
|---|---|
Molecular Weight |
215.91 g/mol |
IUPAC Name |
1,1-dibromo-2-methylpropane |
InChI |
InChI=1S/C4H8Br2/c1-3(2)4(5)6/h3-4H,1-2H3 |
InChI Key |
FGOANQWFWXSPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B8730855.png)
![4-[(Methylsulfonyl)methyl]phenylboronic acid](/img/structure/B8730856.png)










